Isovalerylcarnitine

Catalog No.
S566408
CAS No.
31023-24-2
M.F
C12H23NO4
M. Wt
245.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isovalerylcarnitine

CAS Number

31023-24-2

Product Name

Isovalerylcarnitine

IUPAC Name

(3R)-3-(3-methylbutanoyloxy)-4-(trimethylazaniumyl)butanoate

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

InChI

InChI=1S/C12H23NO4/c1-9(2)6-12(16)17-10(7-11(14)15)8-13(3,4)5/h9-10H,6-8H2,1-5H3/t10-/m1/s1

InChI Key

IGQBPDJNUXPEMT-SNVBAGLBSA-N

SMILES

Array

Synonyms

3-methylbutyrylcarnitine, 3-methylbutyrylcarnitine, (+-)-isomer, isovalerylcarnitine

Canonical SMILES

CC(C)CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C

Isomeric SMILES

CC(C)CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C

The exact mass of the compound Isovalerylcarnitine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]. However, this does not mean our product can be used or applied in the same or a similar way.

Isovalerylcarnitine is a short-chain acylcarnitine ester, recognized primarily as a critical biomarker for Isovaleric Acidemia (IVA), an inborn error of leucine metabolism. It is formed from the conjugation of L-carnitine with isovaleryl-CoA, an intermediate in the catabolic pathway of the branched-chain amino acid L-leucine. Its principal procurement driver is its use as a specific, quantifiable standard in clinical diagnostics, particularly in newborn screening programs that employ tandem mass spectrometry (MS/MS) to analyze acylcarnitine profiles in dried blood spots. The concentration of this specific acylcarnitine, relative to others, is essential for the differential diagnosis of certain organic acidemias.

References

Substituting Isovalerylcarnitine with other short-chain acylcarnitines or its parent compound, L-carnitine, is unviable for its core analytical and research applications. Standard newborn screening by tandem mass spectrometry (MS/MS) identifies analytes by mass-to-charge ratio; Isovalerylcarnitine (C5) is isobaric with isomers like 2-methylbutyrylcarnitine and pivaloylcarnitine. Therefore, a pure Isovalerylcarnitine standard is essential for developing second-tier liquid chromatography (LC)-MS/MS methods that can chromatographically separate these isomers, a critical step for confirming a diagnosis of Isovaleric Acidemia and avoiding false positives. Using a different acylcarnitine, such as propionylcarnitine (C3) or acetylcarnitine (C2), would be analytically invalid as they have different masses and are biomarkers for entirely different metabolic pathways.

References

Essential for Chromatographic Differentiation from Isobaric Interferences in Diagnostic Screening

Standard flow-injection MS/MS methods used in newborn screening cannot distinguish Isovalerylcarnitine from its isomers, including 2-methylbutyrylcarnitine (a marker for 2-methylbutyryl-CoA dehydrogenase deficiency) and pivaloylcarnitine (an artifact from certain antibiotics). A dedicated UPLC-MS/MS method was developed specifically to resolve these C5-acylcarnitine isomers. Using a C18 BEH column, this method achieves baseline separation, allowing for accurate quantification of Isovalerylcarnitine independent of its isobars. The development and validation of such second-tier confirmatory tests are impossible without a pure Isovalerylcarnitine standard to establish retention times and calibration curves.

Evidence DimensionAnalyte Resolution
Target Compound DataChromatographically resolved as a distinct peak using a specific UPLC-MS/MS method.
Comparator Or BaselineStandard flow-injection MS/MS analysis, which detects a single combined signal for all C5-isomers (isovalerylcarnitine, 2-methylbutyrylcarnitine, pivaloylcarnitine).
Quantified DifferenceQualitative (Baseline separation vs. no separation)
ConditionsUPLC with a C18 BEH, 1x100mm, 1.7µm column and a methanol/water gradient, detected by a triple quadrupole mass spectrometer.

This analytical non-interchangeability is the primary reason for procuring pure Isovalerylcarnitine, as it is required to develop and run accurate, validated diagnostic tests that avoid false positives.

Specific Biomarker for Leucine Loading in Metabolic Pathway Studies

In a patient with Isovaleric Acidemia (IVA), a leucine challenge is used to stress the leucine catabolic pathway and assess metabolic response. During a leucine challenge (2 gm) under a combined glycine and L-carnitine therapeutic regimen, urinary excretion of isovalerylcarnitine specifically increased 4-fold. In contrast, the excretion of isovalerylglycine, another conjugate, increased 3.5-fold under the same conditions. This demonstrates that isovalerylcarnitine is a direct and highly responsive marker of flux through the isovaleryl-CoA pathway. This specific response would not be observed with other acylcarnitines like propionylcarnitine or acetylcarnitine, which are linked to different amino acid or fatty acid metabolic pathways.

Evidence DimensionFold-Increase in Urinary Excretion Post-Leucine Load
Target Compound Data4.0x increase for Isovalerylcarnitine
Comparator Or Baseline3.5x increase for Isovalerylglycine (another pathway conjugate)
Quantified DifferenceIsovalerylcarnitine shows a 14% greater fold-increase in excretion compared to isovalerylglycine, highlighting its sensitivity as a biomarker.
Conditions8-year-old patient with IVA receiving combined glycine and L-carnitine therapy, following a 2 gm leucine challenge.

For researchers studying leucine metabolism or the efficacy of IVA treatments, the specific and robust response of isovalerylcarnitine to leucine loading makes it an indispensable tool for monitoring metabolic flux, a role no other acylcarnitine can fulfill.

High-Purity Standard for Reproducible Quantification in Validated Assays

Validated clinical UPLC-MS/MS methods for quantifying C5-acylcarnitine isomers report high precision and accuracy, which is dependent on the quality of the reference standards used for calibration. For Isovalerylcarnitine, reported intra-day precision in plasma and dried blood spots ranged from 1.3% to 15% with accuracy between 87% and 119%. Inter-day precision was within 24% for concentrations above the normal range. Achieving this level of analytical performance and ensuring inter-laboratory reproducibility requires a well-characterized, high-purity standard of Isovalerylcarnitine. Using a crude mixture, a different salt form with unknown water content, or an unverified analogue would introduce unacceptable variance into the assay.

Evidence DimensionAnalytical Method Precision (%RSD)
Target Compound DataIntra-day precision: 1.3% to 15%. Inter-day precision: <24%.
Comparator Or BaselineImplicit baseline of an unvalidated or imprecise assay.
Quantified DifferenceNot applicable (establishes a benchmark for assay performance).
ConditionsQuantification of Isovalerylcarnitine in plasma and dried blood spots using a validated UPLC-MS/MS method with deuterium-labeled internal standards.

Procuring a high-purity, well-documented form of Isovalerylcarnitine is a prerequisite for establishing a robust, reproducible, and transferable clinical or research assay that meets regulatory and quality standards.

Second-Tier Confirmatory Testing in Newborn Screening Programs

The primary application is the use of Isovalerylcarnitine as a certified reference material for developing and validating second-tier LC-MS/MS tests. These tests are essential to confirm or rule out Isovaleric Acidemia after an initial elevated C5-carnitine result from standard screening, by differentiating it from isobaric compounds like pivaloylcarnitine.

Internal Standard for Clinical Metabolomics Research

Researchers investigating the pathophysiology of Isovaleric Acidemia or the efficacy of treatments rely on isotopically labeled or pure Isovalerylcarnitine standards. These are used to accurately quantify endogenous levels of the metabolite in patient samples (blood, urine) in response to dietary interventions or therapeutic agents, such as leucine challenges.

Quality Control Material for Clinical Diagnostic Laboratories

Clinical laboratories performing routine acylcarnitine profiling require Isovalerylcarnitine as a quality control (QC) material. It is used to prepare control samples at clinically relevant concentrations to monitor the accuracy and precision of analytical instrumentation and ensure the reliability of patient test results.

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Exact Mass

245.16270821 Da

Monoisotopic Mass

245.16270821 Da

Heavy Atom Count

17

UNII

CJS2BGX9TF

Wikipedia

Isovaleryl-L-carnitine

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl carnitines [FA0707]

Dates

Last modified: 04-14-2024

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